2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide 2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide
Brand Name: Vulcanchem
CAS No.: 622812-91-3
VCID: VC0385340
InChI: InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23)
SMILES: CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
Molecular Formula: C19H17BrN2O2
Molecular Weight: 385.3g/mol

2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide

CAS No.: 622812-91-3

Main Products

VCID: VC0385340

Molecular Formula: C19H17BrN2O2

Molecular Weight: 385.3g/mol

2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide - 622812-91-3

CAS No. 622812-91-3
Product Name 2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide
Molecular Formula C19H17BrN2O2
Molecular Weight 385.3g/mol
IUPAC Name 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
Standard InChI InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23)
Standard InChIKey ZBRKJNZJUWJQFD-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
Canonical SMILES CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
PubChem Compound 1034199
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator